Tribenzyl phosphate

Overview

Description

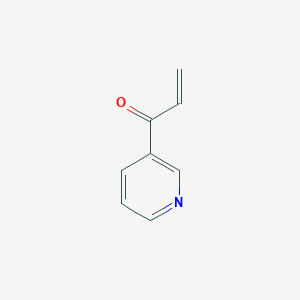

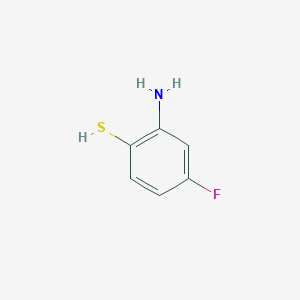

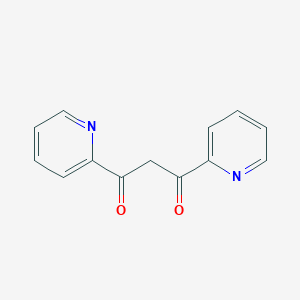

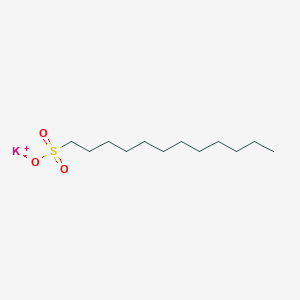

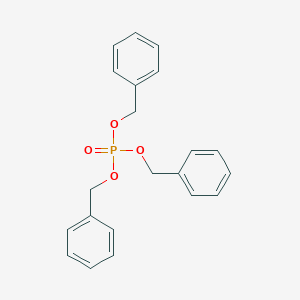

Tribenzyl phosphate is a chemical compound with the molecular formula C21H21O4P . It is also known by other identifiers such as phosphoric acid, tris(phenylmethyl) ester . It is a type of phosphate ester .

Molecular Structure Analysis

The molecular structure of Tribenzyl phosphate consists of a phosphorus atom bonded to three benzyl groups and one oxygen atom . The average mass of the molecule is 352.363 Da .Chemical Reactions Analysis

Phosphates, including Tribenzyl phosphate, have been used as lubricant additives for over 50 years. They form a protective film that is both durable and reduces friction . Metal phosphides, prepared by the reduction of metal compounds with phosphate, have shown excellent activity for hydrogenation reactions .Physical And Chemical Properties Analysis

Phosphate esters, including Tribenzyl phosphate, are polyanionic at physiological pH. This high negative charge density is essential for their biological activity but also limits their use as therapeutic agents .Scientific Research Applications

Anion Sensing and Selectivity

Tribenzyl phosphate and its derivatives have been utilized as ionophores in the construction of polymeric membrane electrodes, showcasing a specific affinity for certain anions. For instance, tribenzyltin(IV) phenolates have been used as neutral carriers in PVC membrane electrodes, displaying selective and linear responses towards salicylate ions over common anions, proving their potential in selective ion sensing (Li et al., 1998). Similarly, binuclear organotin compounds like bis(tribenzyltin) oxide have been incorporated into solvent polymeric membranes, acting as carriers for phosphate ions and exhibiting Nernstian responses, indicating their utility in ion-selective electrodes (Liu et al., 1997).

Inhibitor in Biological Systems

Tribenzyl phosphate (TBP) has been identified as a specific inhibitor for high-affinity phosphate transport systems in biological entities like yeast mitochondria. It impedes active phosphate transport, influencing the rate of ATP synthesis and transitions between metabolic states, thereby offering insights into the regulation of cellular energy and phosphate metabolism (Rigoulet et al., 1983). In wheat leaf mesophyll protoplasts, TBP has been used to investigate phosphate transport across the plasma membrane, serving as an inhibitor and aiding in the study of kinetic and inhibitor characteristics of phosphate uptake, providing valuable data for agricultural and botanical research (Goldstein & Hunziker, 1985).

Chemical Synthesis and Crystal Structure Analysis

Tribenzyl phosphate has been synthesized for various chemical applications, with studies elaborating on the effects of different solvents, temperatures, and reaction times on the yield and purity of the product (Jian-tao, 2006). Its structural properties have also been studied, as evidenced by the crystal structure analysis of tribenzyl(2-pyridinethiolato-N-oxide)tin(IV), providing insights into the molecular geometry and potential applications in materials science (Ng et al., 1987).

Safety And Hazards

Tribenzyl phosphate may cause an allergic skin reaction. It is advised to avoid breathing dust, and contaminated work clothing must not be allowed out of the workplace. Protective gloves should be worn, and if it comes into contact with the skin, it should be washed off with plenty of soap and water .

Future Directions

Research into the improvement of hydrotreating catalysts that remove sulfur and nitrogen atoms from oil fractions by hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) has been intensified. Metal phosphides, including Tribenzyl phosphate, have proven to be very active in HDS and HDN . Additionally, prodrug strategies have been developed to temporarily disguise the charges of these compounds, which could be of practical value for further biological screening of phosphate derivatives .

properties

IUPAC Name |

tribenzyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c22-26(23-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACSUWPJZKGHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061897 | |

| Record name | Tribenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tribenzyl phosphate | |

CAS RN |

1707-92-2 | |

| Record name | Tris(phenylmethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenzyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tris(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENZYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E4DY8HE66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.